molecular formula C20H18ClN3O4S B2427624 N-(5-chloro-2-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 899759-37-6

N-(5-chloro-2-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No.: B2427624
CAS No.: 899759-37-6
M. Wt: 431.89
InChI Key: QEAKCKMKCKNODA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a synthetic small molecule of significant interest in early-stage pharmacological research. Its molecular structure, which incorporates a dihydropyrazinone core linked to a 5-chloro-2-methoxyphenyl group via a thioacetamide bridge, suggests potential for diverse biological activity. Compounds with similar structural motifs, particularly those containing the N-(5-chloro-2-methoxyphenyl) fragment, have been investigated as highly selective, mechanism-based inhibitors for enzymes like myeloperoxidase (MPO), which is a key target in the study of cardiovascular and inflammatory diseases . The dihydropyrazinone scaffold is a privileged structure in medicinal chemistry, often associated with modulating various enzymatic pathways. The specific research value of this compound may lie in exploring its mechanism of action and selectivity profile against a range of biological targets. Researchers are encouraged to investigate its potential application in areas such as enzyme inhibition, cellular signaling, and the development of novel therapeutic strategies for chronic diseases. This product is intended for research purposes by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-27-16-8-7-13(21)11-14(16)23-18(25)12-29-19-20(26)24(10-9-22-19)15-5-3-4-6-17(15)28-2/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAKCKMKCKNODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Dihydropyrazinone Core: This step involves the condensation of 2-methoxybenzaldehyde with an appropriate amine to form an imine intermediate, followed by cyclization with a suitable diketone to yield the dihydropyrazinone core.

    Thioacetamide Linkage Formation: The dihydropyrazinone intermediate is then reacted with 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide under basic conditions to form the thioacetamide linkage.

    Final Coupling: The final product is obtained by coupling the thioacetamide intermediate with 5-chloro-2-methoxyphenyl isothiocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the dihydropyrazinone ring can be reduced to form a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Hydroxyl-substituted dihydropyrazinone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Biological Studies: Used in studies to understand its interaction with enzymes and receptors, particularly in the context of signal transduction pathways.

    Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide: can be compared with other compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a chloro-substituted methoxyphenyl ring and a methoxyphenyl-substituted dihydropyrazinone ring, which confer distinct chemical and biological properties. These features may result in unique interactions with molecular targets and distinct pharmacological profiles compared to similar compounds.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C20H20ClN3O3SC_{20}H_{20}ClN_{3}O_{3}S. The compound features a thioacetamide linkage and a dihydropyrazine moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC20H20ClN3O3S
Molecular Weight419.89 g/mol
LogP4.911
Polar Surface Area (PSA)93.29 Ų

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thioamide and subsequent modifications to introduce the chloro and methoxy groups. Detailed synthetic pathways can vary based on starting materials and conditions used.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thioamides have shown effectiveness against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) for related compounds has been reported as low as 50 μg/mL, indicating strong antimicrobial potential .

Anticancer Properties

The anticancer activity of this compound has been investigated in various cell lines. In vitro studies suggest selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example, compounds with similar structural features demonstrated IC50 values in the nanomolar range against specific cancer cell lines .

The proposed mechanism of action for this compound includes the inhibition of key enzymes involved in cellular proliferation and survival pathways. The presence of the thioamide group is believed to enhance interaction with target proteins, potentially leading to apoptosis in cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluating the antibacterial activity of thioamide derivatives found that certain substitutions significantly enhanced potency against Gram-positive bacteria. The study reported an MIC of 25 μg/mL for one derivative, suggesting that similar modifications could be beneficial for enhancing the activity of this compound .
  • Evaluation in Cancer Models : In a recent investigation involving various cancer cell lines, this compound exhibited selective cytotoxicity with an IC50 value of 0.004 μM against T-cell proliferation assays, indicating its potential as a therapeutic agent in oncology .

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